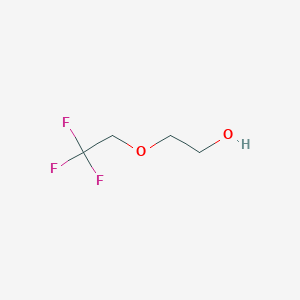
2-(2,2,2-Trifluoroethoxy)ethanol
Cat. No. B1295709
Key on ui cas rn:
2358-54-5
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06211199B1
Procedure details


Combine 2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether (2 mmol) and magnesium bromide (6 mmol) in diethyl ether (10 mL). After 24 hours, extract with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give 2-hydroxyethyl 2,2,2-trifluorethyl ether.
Name
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
Quantity
2 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][O:7]C1CCCCO1.[Br-].[Mg+2].[Br-]>C(OCC)C>[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][OH:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(COCCOC1OCCCC1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COCCO)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
